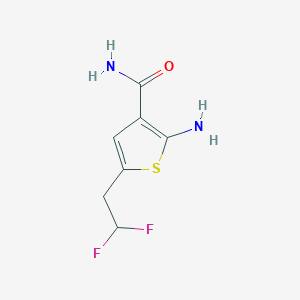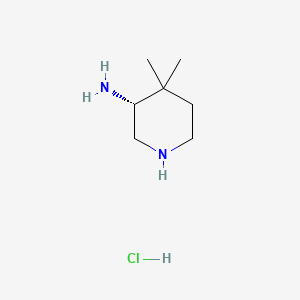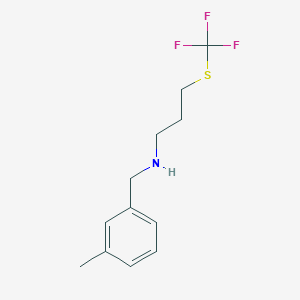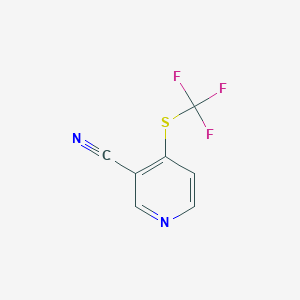![molecular formula C14H20N4 B11759213 N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimetil-4-({[(1-metil-1H-pirazol-3-YL)metil]amino}metil)anilina es un compuesto orgánico complejo que presenta un anillo de pirazol, una estructura común en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N-Dimetil-4-({[(1-metil-1H-pirazol-3-YL)metil]amino}metil)anilina generalmente implica la reacción de 4-(clorometil)-N,N-dimetil anilina con 1-metil-1H-pirazol-3-metanamina en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente como diclorometano o tetrahidrofurano a temperatura ambiente .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, asegurando que las condiciones de reacción estén optimizadas para obtener mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N,N-Dimetil-4-({[(1-metil-1H-pirazol-3-YL)metil]amino}metil)anilina puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio.
Productos principales
Oxidación: Derivados nitro u hidroxilo correspondientes.
Reducción: Derivados amino.
Sustitución: Varios derivados sustituidos de anilina o pirazol.
Aplicaciones Científicas De Investigación
N,N-Dimetil-4-({[(1-metil-1H-pirazol-3-YL)metil]amino}metil)anilina tiene varias aplicaciones en investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el objetivo de enzimas o receptores específicos.
Industria: Utilizado en la producción de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de N,N-Dimetil-4-({[(1-metil-1H-pirazol-3-YL)metil]amino}metil)anilina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el anillo de pirazol se une a los sitios activos de las enzimas, inhibiendo su actividad. Este compuesto también puede interactuar con los receptores celulares, modulando sus vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
- N,N-Dimetil-4-aminobenzaldehído
- N,N-Dimetil-4-nitroanilina
- Ácido 1-metil-1H-pirazol-3-carboxílico
Singularidad
N,N-Dimetil-4-({[(1-metil-1H-pirazol-3-YL)metil]amino}metil)anilina es única debido a su combinación de un anillo de pirazol y una parte de anilina. Esta estructura proporciona un andamiaje versátil para modificaciones químicas adicionales, lo que lo hace valioso en diversas aplicaciones de investigación e industrial .
Propiedades
Fórmula molecular |
C14H20N4 |
|---|---|
Peso molecular |
244.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]aniline |
InChI |
InChI=1S/C14H20N4/c1-17(2)14-6-4-12(5-7-14)10-15-11-13-8-9-18(3)16-13/h4-9,15H,10-11H2,1-3H3 |
Clave InChI |
VMPMNDHNACZLOY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)

![[1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)



![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)

![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)


